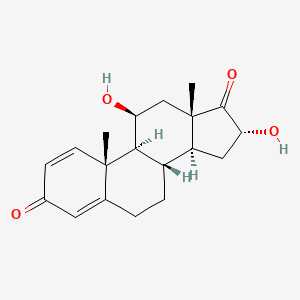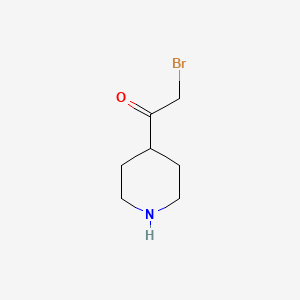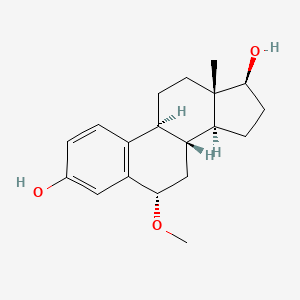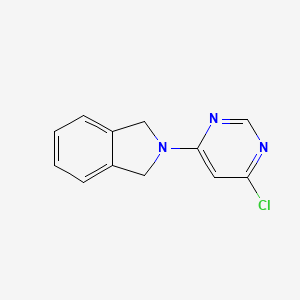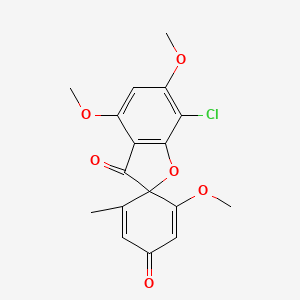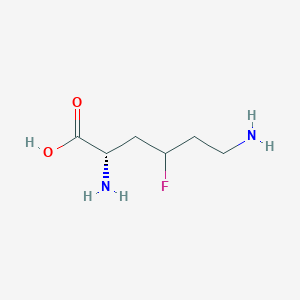
4-Fluoro-l-lysine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-l-lysine is a fluorinated analog of the amino acid lysineThis compound has been studied for its potential as a selective inhibitor of inducible nitric oxide synthase (iNOS), an enzyme involved in various inflammatory processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One method described in the literature involves the synthesis of orthogonally protected 4-fluoro-l-lysine and 4,4-difluoro-l-lysine . The reaction conditions typically include the use of fluorinating agents and protecting groups to ensure selective fluorination at the desired position.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively detailed in the literature, the general approach would involve scaling up the synthetic routes used in laboratory settings. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Fluoro-l-lysine can undergo various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The presence of the fluorine atom can influence the reactivity and selectivity of these reactions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include fluorinating agents, oxidizing agents, and reducing agents. For example, nucleophilic substitution reactions may involve reagents such as fluorodinitrobenzene (FDNB) or trinitrobenzenesulfonate (TNBS) .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, nucleophilic substitution reactions can yield products such as 2,4-dinitrophenyl-lysine or trinitrobenzene-lysine .
Applications De Recherche Scientifique
4-Fluoro-l-lysine has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex fluorinated compounds. In biology and medicine, it has been studied as a selective inhibitor of iNOS, which has implications for the treatment of inflammatory diseases . Additionally, fluorinated amino acids like this compound are used in the development of fluorinated protein and peptide materials for biomedical applications .
Mécanisme D'action
The mechanism of action of 4-fluoro-l-lysine involves its interaction with molecular targets such as iNOS. . This inhibition can reduce the production of nitric oxide, a molecule involved in various inflammatory processes.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 4-fluoro-l-lysine include other fluorinated amino acids such as 4,4-difluoro-l-lysine and 4-fluoro-l-NIL . These compounds also exhibit enhanced biological activity due to the presence of fluorine.
Uniqueness: this compound is unique in its selective inhibition of iNOS, which distinguishes it from other fluorinated amino acids.
Propriétés
Numéro CAS |
742016-90-6 |
|---|---|
Formule moléculaire |
C6H13FN2O2 |
Poids moléculaire |
164.18 g/mol |
Nom IUPAC |
(2S)-2,6-diamino-4-fluorohexanoic acid |
InChI |
InChI=1S/C6H13FN2O2/c7-4(1-2-8)3-5(9)6(10)11/h4-5H,1-3,8-9H2,(H,10,11)/t4?,5-/m0/s1 |
Clé InChI |
GVDNZQCSQRVPGZ-AKGZTFGVSA-N |
SMILES isomérique |
C(CN)C(C[C@@H](C(=O)O)N)F |
SMILES canonique |
C(CN)C(CC(C(=O)O)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-N-(2,2,6,6-tetramethylpiperidin-4-yl)-2-N-[6-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]hexyl]-4-N-(2,4,4-trimethylpentan-2-yl)-1,3,5-triazine-2,4-diamine](/img/structure/B13407045.png)
![3-(2-amino-2-oxoethoxy)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13407053.png)
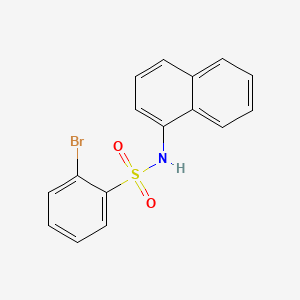
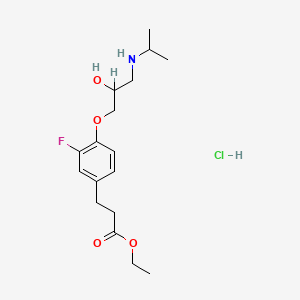
![3-(16-Ethenyl-11-ethyl-12,17,21,26-tetramethyl-4-oxo-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacos-11-en-22-yl)propanoic acid](/img/structure/B13407080.png)
![3-[(4-(3-[6-(Trifluoromethyl)pyridin-3-YL]-1,2,4-oxadiazol-5-YL)piperidin-1-YL)methyl]benzonitrile](/img/structure/B13407086.png)
